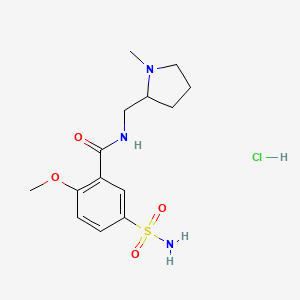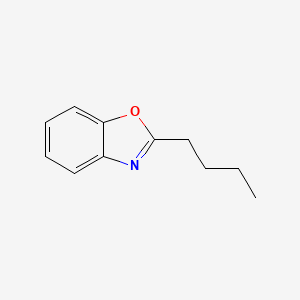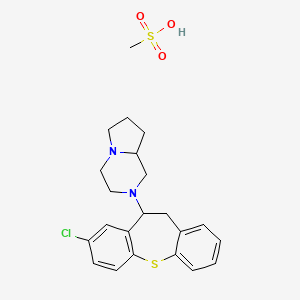
Ethanediamide, N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of both a hydroxyphenyl group and a phenylsulfonyl group attached to the ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- typically involves the reaction of ethanediamide with 4-hydroxybenzene and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: N-substituted amides and related compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyphenyl and phenylsulfonyl groups may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethanediamide, N-(4-hydroxyphenyl)-N’-(methylsulfonyl)-
- Ethanediamide, N-(4-methoxyphenyl)-N’-(phenylsulfonyl)-
- Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylthio)-
Uniqueness
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is unique due to the presence of both hydroxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
93628-87-6 |
|---|---|
分子式 |
C14H12N2O5S |
分子量 |
320.32 g/mol |
IUPAC名 |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C14H12N2O5S/c17-11-8-6-10(7-9-11)15-13(18)14(19)16-22(20,21)12-4-2-1-3-5-12/h1-9,17H,(H,15,18)(H,16,19) |
InChIキー |
LMCXQKLWSVYZLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


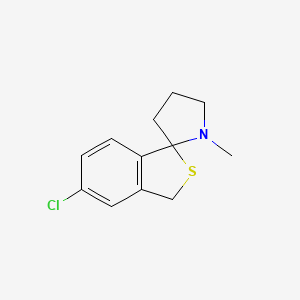






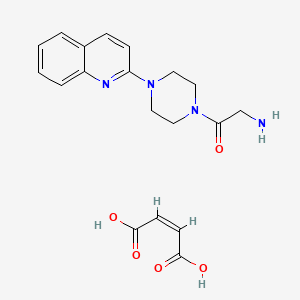

![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

